molecular formula C10H16Cl2N2OS B1459212 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride CAS No. 1351612-93-5

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride

Cat. No.: B1459212
CAS No.: 1351612-93-5
M. Wt: 283.22 g/mol
InChI Key: JMOVLYPSZPOMIH-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2OS and a molecular weight of 283.22 g/mol . This compound is characterized by the presence of a piperazine ring and a thienyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperazin-1-yl-1-(2-furyl)ethanone dihydrochloride
  • 2-Piperazin-1-yl-1-(2-pyridyl)ethanone dihydrochloride
  • 2-Piperazin-1-yl-1-(2-phenyl)ethanone dihydrochloride

Uniqueness

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride is unique due to its thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in studies involving sulfur-containing molecules .

Properties

IUPAC Name

2-piperazin-1-yl-1-thiophen-2-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVLYPSZPOMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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